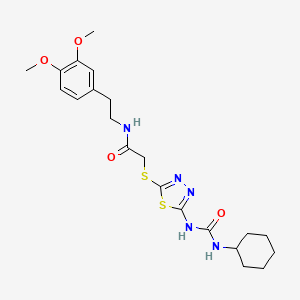

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The final step involves reacting the intermediate with 3,4-dimethoxyphenethylamine, often in the presence of coupling agents like EDCI or DCC to facilitate the amide bond formation.

Reaction conditions: Room temperature to 40°C with an inert atmosphere.

Industrial Production Methods

Industrial scale synthesis often utilizes flow chemistry techniques to optimize reaction efficiency, yield, and safety. Continuous flow reactors can provide precise control over reaction conditions and scaling up the process while minimizing waste and potential hazards.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formation of 5-(3-cyclohexylureido)-1,3,4-thiadiazole:

A reaction between cyclohexyl isocyanate and 2-amino-1,3,4-thiadiazole under anhydrous conditions typically yields 5-(3-cyclohexylureido)-1,3,4-thiadiazole.

Reaction conditions: Solvent-free or using a non-aqueous solvent at temperatures ranging from 50°C to 100°C.

Thioether Formation:

The synthesized 5-(3-cyclohexylureido)-1,3,4-thiadiazole is then reacted with a halogenated acetamide derivative in the presence of a base such as potassium carbonate to form the thioether linkage.

Reaction conditions: Mild heating (30°C to 70°C) in an aprotic solvent.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation:

Undergoes oxidation reactions typically at the thiadiazole or urea moieties, potentially forming sulfoxides or oxo-derivatives under oxidative conditions.

Reduction:

The urea and nitro groups can undergo reduction reactions to form corresponding amines or hydroxy derivatives.

Substitution:

Nucleophilic substitution reactions can occur, particularly at the halogenated sites, allowing for various functional groups to be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogenated solvents, bases such as potassium carbonate

Major Products Formed

Oxidized forms, reduced amines, and substituted derivatives based on the reacting groups involved.

Wissenschaftliche Forschungsanwendungen

Chemistry

Used as a building block for synthesizing more complex molecules due to its multifunctional groups.

Biology

Investigated for its bioactive properties, including antimicrobial, antifungal, and potential anticancer activities.

Medicine

Potential therapeutic uses are explored, especially in drug discovery for targeting specific enzymes and receptors.

Industry

Applications in developing specialized polymers, agrochemicals, and advanced materials.

Wirkmechanismus

Effects and Molecular Targets

The compound's biological effects are often mediated through interaction with cellular receptors and enzymes, inhibiting or modulating their activity. It can bind to proteins and alter their conformation and function.

Pathways Involved

Involved in pathways related to cell signaling, metabolism, and gene expression, often leading to altered cellular responses and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Examples include other thiadiazole derivatives and urea-containing acetamides.

Unique Features

Compared to its analogs, 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique structural features that confer enhanced stability, specificity, and potency in its applications.

This gives a broad overview of this compound. Got any specifics you’d like to deep dive into?

Biologische Aktivität

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their structural features allow them to interact with various biological targets, making them valuable in medicinal chemistry. The biological activities associated with thiadiazole derivatives include:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on various cancer cell lines.

- Anti-inflammatory : Reduction of inflammation-related conditions.

- Anticonvulsant and Analgesic : Potential in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The specific compound has shown promising results in inhibiting the growth of cancer cells.

In Vitro Studies

The cytotoxicity of the compound was evaluated against several cancer cell lines using the MTT assay. The results indicated significant inhibitory effects on:

- MCF-7 (breast cancer) : IC50 values indicating effective growth inhibition.

- A549 (lung cancer) : Comparable or superior activity to standard chemotherapeutics like cisplatin.

| Cell Line | IC50 Value (mmol/L) | Comparison |

|---|---|---|

| MCF-7 | 0.084 ± 0.020 | Cisplatin |

| A549 | 0.034 ± 0.008 | Cisplatin |

These findings suggest that the compound may act as a potent anticancer agent.

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

- Inhibition of DNA Synthesis : Targeting DNA replication processes essential for cancer cell proliferation.

- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

- Inhibition of Key Kinases : Disrupting signaling pathways involved in tumorigenesis.

The interaction of the compound with biological targets can be further elucidated through molecular docking studies, which demonstrate how these compounds bind to specific proteins involved in cancer progression.

Case Studies and Research Findings

-

Cytotoxic Activity Assessment :

- A study synthesized various thiadiazole derivatives and assessed their cytotoxicity against MCF-7 and A549 cell lines. Among them, the compound exhibited one of the lowest IC50 values, indicating high potency.

-

Selectivity Studies :

- The selectivity of the compound was also tested against non-cancerous NIH3T3 cells to evaluate its safety profile. The results indicated that while it was effective against cancer cells, it showed reduced toxicity towards normal cells.

-

Molecular Characterization :

- Structural characterization through spectroscopic methods (NMR, IR) confirmed the integrity and purity of synthesized compounds.

Eigenschaften

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4S2/c1-29-16-9-8-14(12-17(16)30-2)10-11-22-18(27)13-31-21-26-25-20(32-21)24-19(28)23-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11,13H2,1-2H3,(H,22,27)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKWAFDFZBGLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.